9H-Fluoren-9-ylideneacetic acid
Overview
Description
9H-Fluoren-9-ylideneacetic acid (FYA) is a chemical compound that belongs to the fluorene family, which is known for its luminescent properties and potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The fluorene derivatives, including FYA, are of significant interest due to their good development prospects and practical value in materials science .
Synthesis Analysis
The synthesis of FYA and its derivatives has been achieved through various chemical reactions. For instance, 9-(cycloheptatrienylidene)fluorene derivatives were synthesized using Suzuki or Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Another approach involved the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids, leading to the formation of fluorene-9-malonic acid and its derivatives under mild conditions . Additionally, 9,9-dimethyl-9H-fluoren-2-ylboronic acid was synthesized starting from fluorene through a series of reactions including bromination, methylation, and a Grignard reaction, which is a testament to the versatility of fluorene chemistry .
Molecular Structure Analysis
The molecular structure of FYA and its derivatives has been characterized using various spectroscopic techniques. For example, the IR, UV, and 1H NMR spectra of 9-hydroxy-fluorene-9-carboxylic acid were determined, and its geometry structure parameters were obtained through optimization with the MNDO method, which showed consistency with X-ray diffraction results of its methyl ester . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] have also been studied, revealing their ability to form enantioselective complexes with pyranosides and dicarboxylic acids due to the presence of hydrogen-bonding sites .
Chemical Reactions Analysis
FYA undergoes various chemical reactions that are essential for its applications in materials science. The electrosynthesis of a novel semiconducting oligo(9-fluorenylideneacetic acid) (OFYA) was achieved by direct anodic oxidation of FYA, indicating the potential for electrochemical polymerization of fluorene derivatives . The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives demonstrates the responsiveness of these compounds to environmental changes, such as variable acid concentrations .
Physical and Chemical Properties Analysis
The physical and chemical properties of FYA and its derivatives have been extensively studied. OFYA, for example, was found to be soluble in various organic solvents and partially soluble in water, which is advantageous for processing and application in devices. It also exhibited good redox activity, stability, and improved fluorescence quantum yield compared to the monomer, with a maximal emission at 555 nm, categorizing it as a green light-emitter . The binding studies of molecular clefts derived from 9,9′-spirobi[9H-fluorene] with optically active dicarboxylic acids showed high enthalpic driving forces for association processes, which are partially compensated by unfavorable changes in entropy .
Scientific Research Applications
1. Field: Chemistry 9H-Fluoren-9-ylideneacetic acid is a type of carboxylic acid . It has a molecular formula of C15 H10 O2 and a molecular weight of 222.242 .
2. Application It is used as a chemical building block in various chemical reactions . One specific application is in the selective synthesis of both alkylated and alkenylated fluorenes .
3. Methods of Application The protocol for this application was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond . Unfortunately, the specific experimental procedures and technical details are not provided in the source .
properties
IUPAC Name |
2-fluoren-9-ylideneacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWTVRGEVPWFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963196 | |
Record name | (9H-Fluoren-9-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-ylideneacetic acid | |
CAS RN |
4425-73-4 | |
Record name | 2-(9H-Fluoren-9-ylidene)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylideneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4425-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (9H-Fluoren-9-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluoren-9-ylideneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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